![molecular formula C13H10F3NO B3395598 3-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 78748-23-9](/img/structure/B3395598.png)

3-[4-(Trifluoromethyl)phenoxy]aniline

Descripción general

Descripción

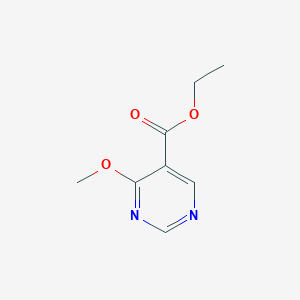

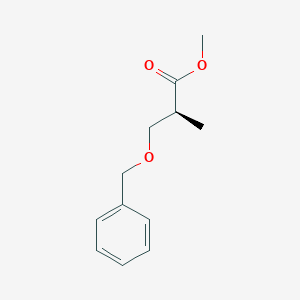

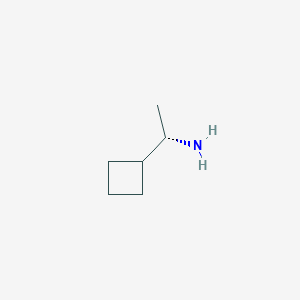

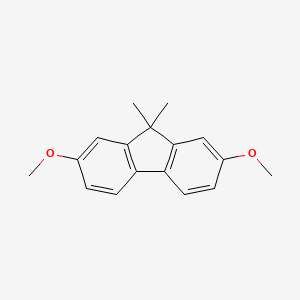

“3-[4-(Trifluoromethyl)phenoxy]aniline” is a chemical compound with the CAS Number: 41605-31-6 . Its molecular weight is 253.22 and its IUPAC name is 4-[3-(trifluoromethyl)phenoxy]phenylamine . The InChI Code for this compound is 1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 .

Molecular Structure Analysis

The molecular formula of “3-[4-(Trifluoromethyl)phenoxy]aniline” is C13H10F3NO . The average mass is 253.220 Da and the monoisotopic mass is 253.071442 Da .Physical And Chemical Properties Analysis

The physical form of “3-[4-(Trifluoromethyl)phenoxy]aniline” is oil . It is stored at room temperature .Aplicaciones Científicas De Investigación

Herbicidal Activity

A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach . Some of these new compounds showed good herbicidal activity by both pre- and post-emergence applications . Especially, compound 2a displayed a comparable pre-emergence herbicidal activity to diflufenican and a higher post-emergence herbicidal activity than diflufenican . This compound was also safe to wheat by both pre- and post-emergence applications, showing its potential for weed control in wheat fields .

Inhibition of Phytoene Desaturase

The same series of compounds were found to be potent inhibitors of Phytoene Desaturase . This enzyme is involved in the biosynthesis of carotenoids in plants and microorganisms, and its inhibition can lead to bleaching and death of the organism, making it a target for herbicides .

Drug Design and Synthesis

The trifluoromethyl group is a common feature in many FDA-approved drugs . A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This highlights the potential of 3-[4-(Trifluoromethyl)phenoxy]aniline in the design and synthesis of new drugs.

Monoamine Oxidase Inhibition

Previous studies have shown that certain compounds are reversible inhibitors of human monoamine oxidase (MAO) A and B . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can be used in the treatment of depression and Parkinson’s disease .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities

Mode of Action

It’s known that the compound belongs to the family of aniline derivatives and has unique properties, such as its ability to interact with different biological molecules. The specific interactions and resulting changes depend on the biological context and require further investigation.

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-4-6-11(7-5-9)18-12-3-1-2-10(17)8-12/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVRNCBAGNCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516102 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenoxy]aniline | |

CAS RN |

78748-23-9 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3395541.png)